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Inupadenant Deprioritized for NSCLC Despite
Promising Phase 2 Data

Watertown, Mass. & Gosselies, Belgium - iTeos Therapeutics has announced the
deprioritization of its adenosine A2A receptor (A2AR) antagonist, inupadenant, for the
treatment of non-small cell lung cancer (NSCLC). The decision comes despite interim data
from the Phase 2 A2A-005 trial showing "encouraging" anti-tumor activity when combined with
chemotherapy. However, the company stated that the level of clinical activity did not meet the
threshold to warrant further investment in this indication, especially when compared to the
current standard of care.[1][2][3][4]

This guide provides a comparative analysis of inupadenant's clinical trial results against the
standard of care for second-line treatment of metastatic non-squamous NSCLC after
progression on immunotherapy, detailing the experimental protocols and the rationale behind
the deprioritization.

Executive Summary

Inupadenant, an oral A2AR antagonist, was evaluated in the A2A-005 trial in combination with
carboplatin and pemetrexed in patients with metastatic non-squamous NSCLC who had
progressed on or after immune checkpoint inhibitor therapy.[1][5] While the combination
demonstrated a manageable safety profile and notable overall response rates (ORR) and
progression-free survival (PFS), particularly at the highest dose, the efficacy did not show a
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substantial improvement over existing standard-of-care chemotherapy to justify continued
development in this competitive landscape.[3][4]

Comparative Clinical Efficacy

The following tables summarize the clinical performance of inupadenant in the A2A-005 trial
compared to historical data for standard-of-care platinum-based chemotherapy in a similar
patient population.

Table 1: Efficacy of Inupadenant Combination Therapy in A2A-005 Trial

Median
Overall Response .
Dose Cohort Progression-Free 6-Month PFS Rate

Rate (ORR) .
Survival (PFS)
All Patients 63.9% 7.7 months
40mg Inupadenant 53.3% 5.6 months
60mg Inupadenant 66.7% 6.6 months
80mg Inupadenant
73.3% Not Reached 64.6%

(RP2D)

Data from the interim analysis of the dose-escalation portion of the A2A-005 trial as of October
29, 2024.[6][71[8]

Table 2: Efficacy of Standard of Care (Platinum-Based Chemotherapy) in Second-Line NSCLC
(Post-Immunotherapy)

Median
Overall Response .
Study Treatment Progression-Free

Rate (ORR
( ) Survival (PFS)

Retrospective Study )
o . Platinum-based
(University Hospital of ) 47.1% 6 months
therapies
Salamanca)
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Data from a retrospective study of patients with advanced NSCLC (PD-L1 >50%) treated with
second-line platinum-based therapies after immunotherapy.[9]

Experimental Protocols
Inupadenant: A2A-005 Trial

The A2A-005 trial was a Phase 2, two-part study designed to evaluate the efficacy and safety
of inupadenant in combination with carboplatin and pemetrexed in adults with non-squamous
NSCLC who have progressed on immunotherapy.[4]

o Part 1 (Dose-Finding): An open-label, dose-escalation phase to determine the recommended
Phase 2 dose (RP2D) of inupadenant. Patients received inupadenant at 40mg, 60mg, or
80mg twice daily in combination with standard doses of carboplatin and pemetrexed.[2][4][6]

e Part 2 (Randomized): A planned double-blind, placebo-controlled phase to compare
inupadenant at the RP2D plus chemotherapy against placebo plus chemotherapy. This part
of the study will not proceed due to the deprioritization decision.[4][10]

Key Inclusion Criteria:

o Confirmed diagnosis of metastatic (Stage V) or locally advanced, unresectable (Stage Ill)
NSCLC of non-squamous pathology.

e Progression on or after at least 12 weeks of treatment with an anti-PD-(L)1 agent.
o ECOG performance status of O or 1.

e Measurable disease as defined by RECIST v1.1.

Endpoints:

e Primary Endpoint (Part 1): Safety and tolerability of the combination therapy.

o Secondary Endpoints (Part 1): Overall Response Rate (ORR) and Progression-Free Survival
(PFS).[7]

Standard of Care: Platinum-Based Chemotherapy
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The comparator data is derived from a retrospective analysis of patients with advanced NSCLC
(PD-L1 =50%) who received second-line platinum-based chemotherapy after progressing on
first-line immunotherapy. The most common regimen was carboplatin in combination with
pemetrexed.[9]

Rationale for Deprioritization

The decision to deprioritize inupadenant for NSCLC was not due to safety concerns, as the

combination with chemotherapy was reported to be manageable and tolerable with no dose-
dependent toxicities.[1][5] Instead, the rationale centers on the high bar for demonstrating a
significant clinical benefit over the established and more economical standard of care.

While the ORR of 73.3% at the 80mg dose of inupadenant appears promising, the overall ORR
of 63.9% across all cohorts is comparable to the 66.7% ORR reported in some studies for
standard chemotherapy in a similar post-immunotherapy setting.[3] iTeos Therapeutics
concluded that this "initial signal...does not meet sufficient level of clinical activity to warrant
further investment."[1][2][7] The company will now focus its resources on other pipeline
candidates, including its TIGIT antibody program.[2][3]

Mechanism of Action: A2A Receptor Antagonism

Inupadenant is a selective antagonist of the adenosine A2A receptor. In the tumor
microenvironment, high levels of adenosine are produced, which binds to A2A receptors on
immune cells, leading to immunosuppression. By blocking this interaction, inupadenant aims to
restore the anti-tumor activity of immune cells like T-lymphocytes.[11]
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Caption: A2A Receptor Signaling Pathway and Inupadenant's Mechanism of Action.
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Experimental Workflow: A2A-005 Clinical Trial

The following diagram illustrates the workflow of the A2A-005 clinical trial.

Screening & Enrollment

Patient Eligibility Criteria:
- Metastatic Non-Squamous NSCLC
- Progression on Immunotherapy
- ECOG PS 0-1

Patient Enrollment

Part 1: Dose Escalation (Open-Label)

Cohort 1: Cohort 2: Cohort 3:
Inupadenant 40mg BID Inupadenant 60mg BID Inupadenant 80mg BID
d + d +

+ Carboplatin/Pemetrexe Carboplatin/Pemetrexe Carboplatin/Pemetrexed

Determine Recommended
Phase 2 Dose (RP2D)

IInform Part 2 Design

Part 2: Randomized (Do&ble-BIind) - Deprioritized

Randomization (1:1)

Arm A: Arm B:
Inupadenant (RP2D) Placebo
+ Carboplatin/Pemetrexed + Carboplatin/Pemetrexed

>~
| ’}r@oiwalysis

Efficacy:
Safety & Tolerability - Overall Response Rate (ORR)
- Progression-Free Survival (PFS)
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Caption: Workflow of the A2A-005 Clinical Trial for Inupadenant in NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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